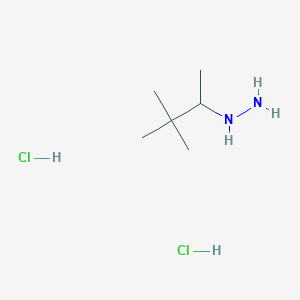

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride

Description

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride is a hydrazine derivative characterized by a branched alkyl backbone and two hydrochloride moieties. These compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity as nucleophiles or reducing agents. For instance, hydrazine dihydrochloride derivatives are employed in heterocyclic compound synthesis (e.g., pyrazoles, isoxazoles) and as intermediates in drug development . Their stability and reactivity are influenced by substituents on the hydrazine backbone, as seen in comparisons with similar compounds below.

Properties

IUPAC Name |

3,3-dimethylbutan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-5(8-7)6(2,3)4;;/h5,8H,7H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGQOMCEXMHIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the ketone to the hydrazine derivative. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The final product is obtained through filtration, washing, and drying processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form amines or other reduced nitrogen species.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Azines or other nitrogen-containing compounds.

Reduction: Amines or reduced nitrogen species.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride":

This compound

- Formula and Properties The chemical formula for this compound is C6H18Cl2N2, with a molecular weight of 189.13 .

- IUPAC Name Its IUPAC name is 3,3-dimethylbutan-2-ylhydrazine; dihydrochloride .

2-Aminooxyethanol (Aminoglycol)

The search results discuss a process for producing 2-aminooxyethanol (aminoglycol), which is related to hydrazine compounds due to the presence of a nitrogen-oxygen bond. Aminoglycol is a synthetic building block used in the preparation of herbicidally active agroactive substances, specifically dioxazine derivatives and dioxazine-pyridinyl-sulfonylureas .

3,3'-Dimethylbenzidine

- Carcinogen 3,3'-Dimethylbenzidine is identified as a substance reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals .

- Tumors It has caused tumors in rats at various tissue sites, including the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine .

- Metabolic Activation 3,3'-Dimethylbenzidine-based dyes are mutagenic in bacteria when tested with mammalian metabolic activation and an azo-reductive preincubation protocol. The breakdown process results in the formation of 3,3'-dimethylbenzidine, which is known to cause mutations in bacteria .

1,2,3-Thiadiazoles

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride involves its interaction with various molecular targets, primarily through its hydrazine group. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Hydrazine Dihydrochlorides

*Note: Data inferred from analogous compounds (e.g., ).

Structural Insights :

- Alkyl vs. Aromatic Substituents : Alkyl-substituted derivatives (e.g., 3,3-dimethylbutan-2-yl) generally exhibit higher thermal stability compared to aromatic derivatives like (3-nitrobenzyl)hydrazine dihydrochloride, which may decompose under oxidative conditions due to the nitro group .

- Steric Effects : Bulky substituents (e.g., 3,3-dimethylbutan-2-yl) reduce reactivity in nucleophilic substitutions but enhance stability by steric hindrance .

Comparative Reactivity :

- Reducing Power : Hydrazine dihydrochloride acts as a potent reducing agent in colloidal silver synthesis, outperforming thiourea derivatives in stability and efficiency .

- Carcinogenic Derivatives: 1,2-Dimethylhydrazine dihydrochloride induces angiosarcomas in hamsters (89% incidence in females), while hydrazine sulfate lacks carcinogenicity in the same model, underscoring substituent-dependent toxicity .

Stability and Degradation Pathways

- Pentavalent Nitrogen Instability : Derivatives with two pentavalent nitrogen atoms (e.g., diphenyl-dibenzylhydrazine dihydrochloride) exhibit poor stability, decomposing at 215.5°C .

- Solvent Sensitivity: Reactions in anhydrous ethanol enhance yields of pyrazoles, whereas aqueous or protic solvents promote hydrolysis or side reactions .

Biological Activity

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride is a hydrazine derivative with notable biological activity, primarily investigated for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties:

this compound is characterized by its hydrazine functional group, which allows it to engage in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The compound can form covalent bonds with electrophilic centers in biomolecules, leading to stable adducts that can modulate the activity of enzymes and receptors.

Mechanism of Action:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydrazine moiety can participate in redox reactions and may generate reactive oxygen species (ROS), contributing to its biological effects. This interaction can influence cellular pathways, potentially leading to therapeutic outcomes in various disease models .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity: Similar hydrazine derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

- Antioxidant Effects: Compounds within this class are known for their antioxidant capabilities, which can protect cells from oxidative damage .

- Cytotoxicity: Studies indicate that certain hydrazones exhibit cytotoxic effects against cancer cell lines, making them candidates for anticancer drug development .

Research Findings and Case Studies

A review of the literature reveals significant findings regarding the biological activity of hydrazines:

- Mechanochemical Synthesis: Research has shown that hydrazone derivatives synthesized from (3,3-Dimethylbutan-2-yl)hydrazine exhibit strong antioxidant properties and potential therapeutic effects against Mycobacterium tuberculosis .

- Toxicological Assessments: Hydrazines have been evaluated for their toxicity profiles. For instance, studies indicated that exposure to hydrazine compounds could lead to hepatotoxicity and other adverse effects in animal models .

- Pharmacological Potential: The compound's ability to form stable adducts with biomolecules suggests potential as a pharmaceutical intermediate or active ingredient in drug formulations. Research continues to explore its efficacy against various diseases, including cancer and infectious diseases.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (3,3-Dimethylbutan-2-yl)hydrazine | Antioxidant, antimicrobial | Specific hydrazine structure |

| (3,3-Dimethylbutan-2-yl)hydrazine monohydrochloride | Limited studies on biological activity | Monohydrochloride salt form |

| (S)-(3,3-Dimethylbutan-2-yl)hydrazine | Potential differences in bioactivity | Enantiomer with possible stereochemical effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.